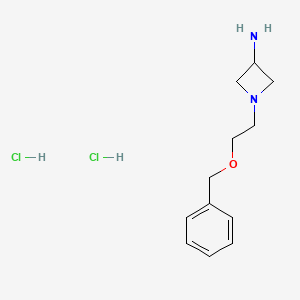
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9BrFNO5 It is a derivative of phenoxyacetic acid, featuring a bromine, fluorine, and nitro group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate typically involves multiple steps:
Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.
Esterification: The nitro-substituted aniline is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester.
Phenoxy Formation: The final step involves the formation of the phenoxy linkage by reacting the ester with sodium phenoxide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Reduction: Formation of 2-(4-bromo-3-fluoro-2-aminophenoxy)acetic acid.
Hydrolysis: Formation of 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro, bromo, and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-bromo-3-chloro-2-nitrophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-bromo-3-fluoro-2-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate is unique due to the combination of bromine, fluorine, and nitro groups on the aromatic ring. This combination can impart distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO5/c1-2-17-8(14)5-18-7-4-3-6(11)9(12)10(7)13(15)16/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBXLPYBITJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
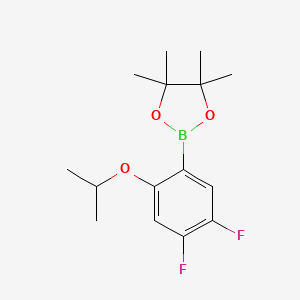
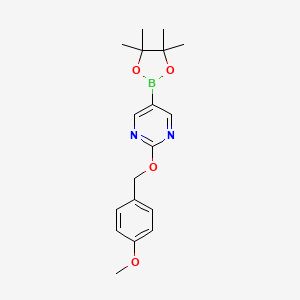
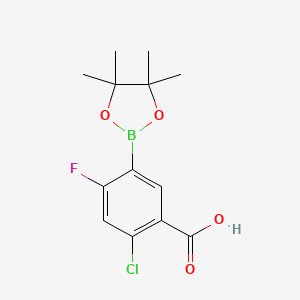
![4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B8207622.png)
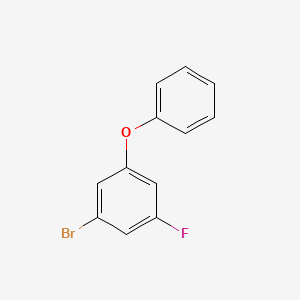
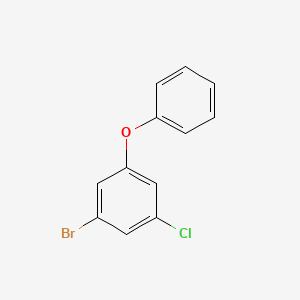
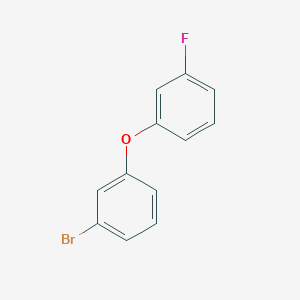
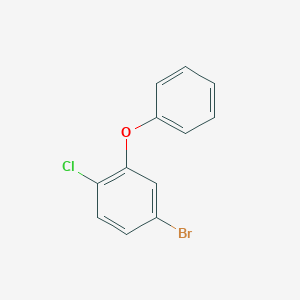
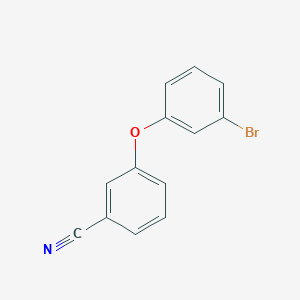
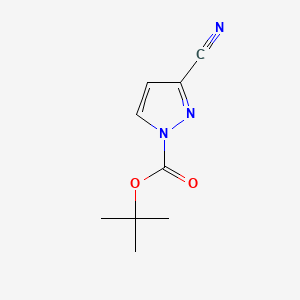
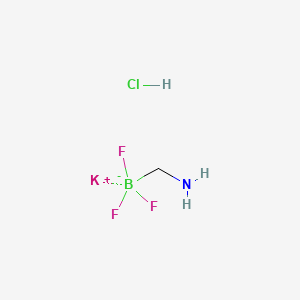
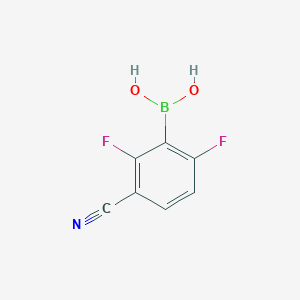
![Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8207672.png)
